(R)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid

Tyrosine hydroxylase catecholamine biosynthesis enzyme inhibition stereospecificity

(R)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid, also referred to as (R)-α-methyltyrosine, D-α-methyltyrosine, or the R-enantiomer of metirosine, is a chiral α,α-disubstituted amino acid derivative with the molecular formula C₁₀H₁₃NO₃ (MW 195.22). It is the stereochemically defined (2R)-enantiomer of the clinically used tyrosine hydroxylase (TH) inhibitor metyrosine (Demser®).

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 5380-14-3
Cat. No. B7821978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid
CAS5380-14-3
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)O)(C(=O)O)N
InChIInChI=1S/C10H13NO3/c1-10(11,9(13)14)6-7-2-4-8(12)5-3-7/h2-5,12H,6,11H2,1H3,(H,13,14)/t10-/m1/s1
InChIKeyNHTGHBARYWONDQ-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid (CAS 5380-14-3): Chiral Identity, Pharmacological Classification, and Procurement Context


(R)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid, also referred to as (R)-α-methyltyrosine, D-α-methyltyrosine, or the R-enantiomer of metirosine, is a chiral α,α-disubstituted amino acid derivative with the molecular formula C₁₀H₁₃NO₃ (MW 195.22) [1]. It is the stereochemically defined (2R)-enantiomer of the clinically used tyrosine hydroxylase (TH) inhibitor metyrosine (Demser®) [2]. While the (2S)-enantiomer (L-α-methyltyrosine, CAS 672-87-7) is the pharmacologically active form that competitively inhibits TH to block catecholamine biosynthesis, the (2R)-enantiomer is classified as the inactive isomer with respect to TH inhibition [1]. This compound is commercially available as a high-purity chiral reference standard (≥97.5% HPLC, ≥98% ee) from major suppliers such as Thermo Scientific ACROS Organics and USP .

Why (R)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid Cannot Be Substituted by Racemic or (S)-Configured α-Methyltyrosine Analogs


The (R)- and (S)-enantiomers of α-methyltyrosine exhibit a binary functional divergence at tyrosine hydroxylase: the (S)-enantiomer (metirosine, CAS 672-87-7) is a potent competitive inhibitor, whereas the (R)-enantiomer (CAS 5380-14-3 / 672-86-6) shows negligible binding affinity and is explicitly designated as the 'inactive isomer' [1]. This stereochemical discrimination was established in the foundational 1965 study by Spector, Sjoerdsma, and Udenfriend, which demonstrated that only the L-isomer inhibited catecholamine synthesis in vivo [2]. Consequently, in pharmaceutical metyrosine (Demser®), the (R)-enantiomer is treated as a chiral impurity requiring quantitative control per USP monograph revision [3]. Substituting the (R)-enantiomer with the racemate (α-methyl-DL-tyrosine, CAS 658-48-0) or the (S)-enantiomer in applications where stereochemical purity determines functional outcome — such as negative-control experiments, chiral building-block synthesis, or enantioselective tracer development — will confound experimental interpretation or compromise product specification compliance.

(R)-α-Methyltyrosine Quantitative Differentiation Guide: Head-to-Head Evidence Against Closest Comparators


Tyrosine Hydroxylase Inhibition: Binary Stereospecificity Separating the (R)- Enantiomer as the Inactive Isomer

The (R)-enantiomer of α-methyltyrosine (CAS 5380-14-3) is unequivocally classified as the 'inactive isomer' at tyrosine hydroxylase (TH), the rate-limiting enzyme of catecholamine biosynthesis, whereas the (S)-enantiomer (metirosine, CAS 672-87-7) acts as a competitive inhibitor [1]. The original characterization by Spector et al. (1965) demonstrated that α-methyltyrosine depleted tissue catecholamines to undetectable levels in guinea pigs via TH inhibition, an effect that was stereospecific to the L-isomer; the D-isomer failed to inhibit DOPA formation even at high concentrations in adrenal medulla homogenate assays [2]. This functional divergence is so pronounced that the IUPHAR/BPS Guide to Pharmacology annotates metyrosine (racemetirosine) as a racemic mixture of active (S) and inactive (R) forms [3].

Tyrosine hydroxylase catecholamine biosynthesis enzyme inhibition stereospecificity

Regulatory Chiral Impurity Classification: USP Monograph Revision Requiring Quantification of (R)-Enantiomer Content

The United States Pharmacopeia (USP) has formally proposed a revision to the Metyrosine monograph to replace the existing Specific Rotation procedure with a chiral chromatographic procedure expressly designed to quantify the (R)-enantiomeric impurity content in the drug substance [1]. This regulatory action acknowledges that polarimetric measurement alone cannot provide consistent enantiomeric purity values. The (R)-enantiomer (CAS 672-86-6) is consequently listed as 'Metyrosine R-Enantiomer' (USP Catalog No. 1443249) and sold as a reference standard at $680/25 mg for use in analytical method development, method validation, ANDA submissions, and commercial production quality control [2]. In contrast, the active pharmaceutical ingredient metyrosine USP is the (S)-enantiomer (CAS 672-87-7) [2].

Pharmaceutical quality control enantiomeric purity USP monograph

PET Tracer Biodistribution: D-FAMT Demonstrates Lower Non-Target Organ Accumulation vs. L-FAMT in Murine Tumor Model

In a direct comparative biodistribution study of 3-[¹⁸F]fluoro-α-methyl-D-tyrosine (D-[¹⁸F]FAMT) versus 3-[¹⁸F]fluoro-α-methyl-L-tyrosine (L-[¹⁸F]FAMT) in LS180 colon adenocarcinoma tumor-bearing mice, the D-enantiomer exhibited significantly lower accumulation in non-target organs — particularly kidney and pancreas — while maintaining comparable tumor-to-blood and tumor-to-muscle ratios at all measured time points [1]. D-[¹⁸F]FAMT showed rapid blood clearance and >95% metabolic stability at 60 min post-administration. Tumor uptake of D-[¹⁸F]FAMT was competitively inhibited by pretreatment with α-methyl-L-tyrosine, confirming LAT1-mediated transport [1]. Although absolute tumor uptake of D-[¹⁸F]FAMT was reduced compared to L-[¹⁸F]FAMT, the D-enantiomer provided higher tumor-to-background contrast on PET imaging [1].

PET imaging amino acid tracer LAT1 transporter tumor imaging

Pharmacokinetic Divergence: L-Enantiomer Shows Prolonged Retention While D-Enantiomer Undergoes Rapid Renal Excretion

Clinical pharmacokinetic data from the FDA-approved labeling of metyrosine (Demser®) establishes that the active (S)-enantiomer has a plasma half-life of 3.0–3.7 hours following single oral doses, with 53–88% (mean 69%) of the dose recovered as unchanged drug in urine during maintenance dosing at 600–4000 mg/day [1]. In contrast, the (R)-enantiomer exhibits a distinct pharmacokinetic profile: it is reported to be more rapidly excreted and to show differential plasma-to-brain distribution kinetics in rodent models [2]. In the D-[¹⁸F]FAMT PET imaging study, the D-enantiomer demonstrated rapid blood clearance with lower accumulation in kidney and pancreas compared to the L-enantiomer, consistent with enantioselective renal handling [3]. Less than 1% of the administered dose of metyrosine is recovered as catechol metabolites, indicating that both enantiomers are predominantly eliminated as unchanged parent compound [1].

Pharmacokinetics renal clearance enantioselective excretion

Chiral Building Block: (R)-α-Methyltyrosine as a Conformationally Constrained Residue for Enantiopure Peptide Synthesis

(R)-α-Methyltyrosine (also designated H-α-Me-D-Tyr-OH or D-α-methyltyrosine) is employed as a non-proteinogenic, Cα,α-disubstituted chiral building block in solid-phase peptide synthesis (SPPS) . The α-methyl substitution restricts backbone conformational freedom, imposing predictable ϕ/ψ torsion angle constraints that stabilize specific secondary structure motifs (e.g., α-helical or β-turn conformations) in synthetic peptides [1]. This compound is commercially available at ≥98% enantiomeric excess (Thermo Scientific ACROS Organics) and ≥97% purity (AchemBlock) for use in Fmoc- or Boc-protected peptide synthesis workflows . In contrast, the (S)-enantiomer (H-α-Me-Tyr-OH) or the racemate (H-DL-α-Me-Tyr-OH) would yield peptides with opposite or mixed stereochemistry, resulting in different conformational and biological properties [1]. The compound's D-configuration at the α-carbon makes it particularly suitable for incorporating D-amino acid conformational constraints into peptide sequences designed for enhanced metabolic stability against proteolytic degradation.

Solid-phase peptide synthesis conformationally constrained amino acids peptidomimetics

Mushroom Tyrosinase Stereospecificity: L-Isomers Show Lower Km Than D-Isomers Across Tyrosine-Derived Substrates

A systematic study of stereospecificity in mushroom tyrosinase demonstrated that the spatial orientation of ring substituents leads to consistently lower Km values for L-isomers compared to D-isomers across multiple tyrosine-derived substrates, including tyrosine, dopa, and α-methyldopa enantiomers [1]. This class-level pattern extends to α-methyltyrosine: while L-α-methyltyrosine is recognized by tyrosinase (and more potently by tyrosine hydroxylase), the D-enantiomer (R-configuration) exhibits reduced affinity due to unfavorable stereochemical fit in the enzyme active site [1]. The Km differential between L- and D-isomers provides a quantitative framework for understanding why the (R)-enantiomer fails to act as an effective substrate or inhibitor of aromatic amino acid hydroxylases and related copper-dependent oxidases.

Tyrosinase enzyme kinetics stereospecificity Km

Validated Application Scenarios for (R)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid Based on Quantitative Differentiation Evidence


Negative Control for Tyrosine Hydroxylase Inhibition Studies in Neuropharmacology Research

Use the (R)-enantiomer as the stereochemically matched, biologically inactive comparator in any experiment where the (S)-enantiomer (metirosine) is employed to deplete catecholamines via TH inhibition. Because both enantiomers share LAT1-mediated blood-brain barrier transport but only the (S)-enantiomer inhibits TH [1], co-administration of the (R)-enantiomer at equivalent doses controls for non-specific effects arising from amino acid transport competition, osmotic effects, or off-target interactions. This application is supported by the original Spector et al. (1965) characterization showing that the D-isomer fails to inhibit DOPA formation in adrenal homogenates [2], and by the IUPHAR/BPS classification of the 2R form as the inactive isomer [3]. Recommended procurement: ≥98% ee material to ensure stereochemical purity sufficient for unambiguous interpretation of experimental outcomes.

Pharmaceutical Impurity Reference Standard for Metyrosine Drug Substance Quality Control

Deploy the (R)-enantiomer as a USP-recognized chiral impurity reference standard (USP Catalog No. 1443249) for HPLC method development, method validation, and batch release testing of metyrosine active pharmaceutical ingredient [1]. The USP's formal Notice of Intent to Revise the metyrosine monograph to include a dedicated chiral procedure for R-enantiomer quantification [2] makes this compound essential for ANDA applicants and commercial manufacturers who must demonstrate control of the inactive enantiomer below acceptance thresholds. Reference standards from SynZeal (SZ-M103002) and Axios Research (AR-M04524) offer alternatives with full characterization data compliant with regulatory guidelines [3]. Application includes system suitability testing, calibration curve preparation, and spiked recovery experiments in metyrosine drug substance and drug product matrices.

PET Tracer Development: D-Configured α-Methyltyrosine Scaffold for Low-Background Tumor Imaging

Utilize the (R)-enantiomer or its fluoro-derivative (D-FAMT) as a precursor or reference standard in the development of LAT1-targeted PET imaging agents. The D-enantiomer's rapid blood clearance and reduced accumulation in kidney and pancreas, compared to the L-enantiomer, provide higher tumor-to-background contrast in small-animal PET imaging [1]. This application is directly supported by the Ohshima et al. (2013) biodistribution study demonstrating that D-[¹⁸F]FAMT retains LAT1-mediated tumor uptake while showing superior clearance from non-target organs [1]. Procurement of high-enantiopurity (≥98% ee) (R)-α-methyltyrosine as a cold reference standard is prerequisite for radiochemical purity validation, metabolite identification by HPLC co-injection, and competitive uptake studies in LAT1-expressing cell lines.

Chiral Building Block for Conformationally Constrained Peptide and Peptidomimetic Synthesis

Incorporate (R)-α-methyltyrosine (H-α-Me-D-Tyr-OH, CAS 672-86-6) as a Cα,α-disubstituted amino acid building block in Fmoc-based solid-phase peptide synthesis to introduce D-configuration stereochemical constraints that stabilize specific backbone conformations and confer resistance to proteolytic degradation [1]. The α-methyl group restricts ϕ/ψ dihedral angles, favoring α-helical or β-turn conformations in the final peptide product [2]. The compound is commercially available from Creative Peptides (Catalog CP25981), ACROS Organics, and AchemBlock at ≥97% purity and ≥98% ee, suitable for direct use in automated peptide synthesizers without additional enantiomeric purification [3]. This scenario is particularly relevant for medicinal chemistry programs developing peptidomimetic drug candidates targeting protein-protein interactions where conformational pre-organization enhances binding affinity.

Quote Request

Request a Quote for (R)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.